
(4-Fluoro-3-iodophenyl)methanol
Description
Structural Characterization of (4-Fluoro-3-iodophenyl)methanol
Molecular Architecture and Isomerism
IUPAC Nomenclature and Systematic Identification
The compound this compound is systematically identified through its International Union of Pure and Applied Chemistry nomenclature, which precisely describes the positioning of substituents on the benzene ring. The Chemical Abstracts Service registry number for this compound is 227609-87-2, providing a unique identifier for this specific molecular structure. The molecular formula C₇H₆FIO indicates the presence of seven carbon atoms, six hydrogen atoms, one fluorine atom, and one iodine atom, with a molecular weight of 252.03 grams per mole.
The structural representation can be expressed through various chemical notation systems. The Simplified Molecular-Input Line-Entry System notation for this compound is "C1=CC(=C(C=C1CO)I)F", which describes the connectivity of atoms in the molecule. The International Chemical Identifier string is "InChI=1S/C7H6FIO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2", providing a standardized method for representing the molecular structure. The corresponding International Chemical Identifier Key is "KUENOVPEGWQHMJ-UHFFFAOYSA-N", which serves as a hashed version of the full International Chemical Identifier.
The systematic name clearly indicates that the fluorine atom occupies position 4 on the benzene ring, while the iodine atom is located at position 3, with the methanol group attached to position 1. This specific substitution pattern creates distinct electronic and steric effects that influence the compound's chemical behavior and physical properties. The European Community number 696-597-6 provides additional regulatory identification for this substance. The compound is also catalogued in the Environmental Protection Agency's DSSTox database with the identifier DTXSID90634494, facilitating toxicological and environmental research applications.
Comparative Analysis of Ortho-, Meta-, and Para-Substituted Isomers
The systematic examination of positional isomers reveals significant structural diversity within the fluoro-iodophenylmethanol family. The target compound this compound represents one specific arrangement among several possible isomeric forms. The search results identify multiple isomers with different substitution patterns, each exhibiting unique structural characteristics and properties.
The isomer (3-Fluoro-4-iodophenyl)methanol, with Chemical Abstracts Service number 1261615-96-6, demonstrates an alternative substitution pattern where the fluorine occupies position 3 and iodine occupies position 4. This compound shares the same molecular formula C₇H₆FIO but exhibits different physical and chemical properties due to the altered electronic distribution on the aromatic ring. The molecular weight remains identical at 252.02 grams per mole, but the International Chemical Identifier differs as "InChI=1S/C7H6FIO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2".
Another significant isomer is 2-Fluoro-3-iodobenzyl alcohol, registered under Chemical Abstracts Service number 307975-02-6. This compound represents an ortho-substitution pattern with respect to the methanol group, creating distinct steric interactions compared to the meta- and para-substituted variants. The International Chemical Identifier for this isomer is "InChI=1S/C7H6FIO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2", reflecting the different connectivity pattern.
Table 1: Comparative Properties of Fluoro-iodophenylmethanol Isomers
Compound | CAS Number | Substitution Pattern | Molecular Weight (g/mol) | InChI Key |
---|---|---|---|---|
This compound | 227609-87-2 | 4-F, 3-I | 252.03 | KUENOVPEGWQHMJ-UHFFFAOYSA-N |
(3-Fluoro-4-iodophenyl)methanol | 1261615-96-6 | 3-F, 4-I | 252.02 | Not provided |
2-Fluoro-3-iodobenzyl alcohol | 307975-02-6 | 2-F, 3-I | 252.02 | LKTRXJWENDDHQX-UHFFFAOYSA-N |
The electronic effects of halogen substitution create distinct reactivity patterns among these isomers. The fluorine atom, being highly electronegative, exerts strong electron-withdrawing effects through both inductive and mesomeric mechanisms. The iodine atom, while also electronegative, is significantly larger and exhibits different polarizability characteristics. The relative positioning of these substituents influences the overall electron density distribution on the aromatic ring, affecting both chemical reactivity and intermolecular interactions.
Crystallographic and Conformational Analysis
X-ray Diffraction Studies of Single-Crystal Structures
X-ray crystallographic analysis provides fundamental insights into the three-dimensional arrangement of atoms within the crystal lattice of this compound. While specific crystallographic data for this exact compound were not directly available in the search results, the general principles of halogenated benzyl alcohol crystallography can be inferred from related studies and the structural information available through chemical databases.
The predicted collision cross-section data available for this compound provides valuable information about the molecular geometry and size in the gas phase. The collision cross-section values for various ionization states indicate the effective molecular size under different conditions. For the protonated molecular ion [M+H]⁺, the predicted collision cross-section is 133.9 Ų, while the sodium adduct [M+Na]⁺ exhibits a collision cross-section of 136.2 Ų. These values reflect the compact nature of the molecule and the influence of halogen substituents on the overall molecular shape.
Table 2: Predicted Collision Cross-Section Data for this compound
Adduct | m/z | Predicted Collision Cross-Section (Ų) |
---|---|---|
[M+H]⁺ | 252.95201 | 133.9 |
[M+Na]⁺ | 274.93395 | 136.2 |
[M-H]⁻ | 250.93745 | 128.6 |
[M+NH₄]⁺ | 269.97855 | 150.1 |
[M+K]⁺ | 290.90789 | 139.6 |
The Cambridge Structural Database entries found in the search results, while not directly corresponding to the target compound, demonstrate the sophisticated crystallographic analysis techniques available for similar halogenated aromatic compounds. These studies typically employ single-crystal X-ray diffraction using molybdenum K-alpha radiation with wavelengths of 0.71073 angstroms, collected at low temperatures to minimize thermal motion effects.
The presence of iodine atoms in the crystal structure creates specific challenges and opportunities for crystallographic analysis. Iodine's high electron density makes it easily locatable in electron density maps, but it can also dominate the scattering pattern and potentially obscure lighter atoms such as hydrogen or fluorine. Advanced absorption correction methods are typically required to account for the strong X-ray absorption by iodine atoms.
Torsional Angle Analysis of Methanol Substituent
The conformational analysis of the methanol substituent in this compound requires examination of the rotational freedom around the carbon-carbon bond connecting the aromatic ring to the methanol group. Research on benzyl alcohol and its derivatives provides fundamental insights into the conformational behavior of similar systems.
Studies on benzyl alcohol have revealed that the preferred conformation involves a gauche arrangement of the oxygen atom relative to the aromatic ring. The dihedral angle θ(OC₇-C₁C₂) is approximately 55 degrees, corresponding to a four-fold degenerate configuration with minima at approximately ±60 degrees and ±120 degrees. This conformational preference arises from a balance between steric interactions and electronic effects.
The rotational barriers separating these conformational minima have been characterized through high-resolution spectroscopic studies. Two distinct types of barriers exist: those corresponding to dihedral angles of ±90 degrees and those at 0 or 180 degrees. Only the barriers at ±90 degrees are sufficiently low to generate observable tunneling splittings in the rotational spectrum, with measured barrier heights of approximately 280 wavenumbers. Advanced ab initio calculations predict slightly higher barriers of 320 wavenumbers.
The introduction of halogen substituents on the aromatic ring, as in this compound, is expected to modify these conformational preferences through both steric and electronic effects. The fluorine atom at position 4 and iodine atom at position 3 create an asymmetric electronic environment that may stabilize certain conformations over others. The large size of the iodine atom may introduce additional steric considerations, particularly for conformations where the methanol group approaches the iodine substituent.
Table 3: Predicted Physical Properties of this compound
Property | Value | Method |
---|---|---|
Boiling Point | 295.6 ± 30.0°C | Predicted |
Density | 1.945 ± 0.06 g/cm³ | Predicted |
pKa | 13 ± 0.10 | Predicted |
Color | Clear, pale lemon | Observed |
The predicted physical properties of this compound reflect the influence of halogen substitution on the molecular behavior. The predicted boiling point of 295.6°C indicates strong intermolecular interactions, likely enhanced by the presence of both hydrogen bonding from the hydroxyl group and halogen bonding interactions from the iodine substituent. The predicted density of 1.945 grams per cubic centimeter is significantly higher than typical organic compounds, reflecting the contribution of the heavy iodine atom to the molecular mass.
Properties
IUPAC Name |
(4-fluoro-3-iodophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUENOVPEGWQHMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634494 | |
Record name | (4-Fluoro-3-iodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227609-87-2 | |
Record name | 4-Fluoro-3-iodobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=227609-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Fluoro-3-iodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-fluoro-3-iodophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Detailed Reaction Conditions and Yields
Research Findings and Analytical Data
- The diazotization-iodination method yields a product with characteristic 1H NMR signals: benzylic CH2 protons appear as a doublet around δ 4.66 ppm, aromatic protons show multiplets between δ 7.0–7.8 ppm, and the hydroxyl proton appears as a triplet near δ 1.69 ppm.
- Purification by flash chromatography using ethyl acetate/hexane mixtures effectively separates the product from side products and unreacted starting materials.
- The compound’s molecular formula is C7H6FIO with a molecular weight of 252.02 g/mol, confirmed by mass spectrometry and elemental analysis.
- Industrial processes emphasize minimizing palladium or other metal catalysts to avoid contamination and reduce costs, favoring metal-free iodination methods or catalytic systems with easy removal.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents | Advantages | Disadvantages |
---|---|---|---|---|
Diazotization-Iodination | 3-amino-4-fluorobenzyl alcohol | NaNO2, H2SO4, KI | High regioselectivity, mild conditions | Requires careful temperature control |
Electrophilic Aromatic Iodination | 4-fluorobenzyl alcohol derivatives | Iodine monochloride, FeCl3 | Direct halogenation, scalable | Possible side reactions, over-iodination |
Reduction of Iodinated Aldehyde | 4-fluoro-3-iodobenzaldehyde | NaBH4 or catalytic hydrogenation | Flexible, allows intermediate isolation | Multi-step, requires aldehyde synthesis |
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-3-iodophenyl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids.
Reduction: Formation of the corresponding alcohols or hydrocarbons.
Substitution: Halogen exchange reactions, particularly involving the iodine atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed:
Oxidation: Formation of 4-fluoro-3-iodobenzaldehyde or 4-fluoro-3-iodobenzoic acid.
Reduction: Formation of 4-fluoro-3-iodobenzyl alcohol or 4-fluoro-3-iodotoluene.
Substitution: Formation of 4-fluoro-3-bromophenylmethanol or 4-fluoro-3-chlorophenylmethanol.
Scientific Research Applications
(4-Fluoro-3-iodophenyl)methanol is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of (4-Fluoro-3-iodophenyl)methanol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of both fluorine and iodine atoms in the molecule enhances its reactivity and binding affinity to target sites.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substitution Patterns
The compound belongs to a broader class of halogenated benzyl alcohols. Key analogs include:
Compound Name | CAS Number | Substituent Positions | Similarity Score | Molecular Weight (g/mol) |
---|---|---|---|---|
(4-Fluoro-2-iodophenyl)methanol | 937649-01-9 | F (4), I (2) | 0.90 | 252.03 |
(4-Fluoro-2,6-diiodophenyl)methanol | 1806299-45-5 | F (4), I (2,6) | 0.88 | 377.93 |
(3-Fluoro-4-iodophenyl)methanol | 1261615-96-6 | F (3), I (4) | 0.86 | 252.03 |
(2-Fluoro-4-iodophenyl)methanol | 1039646-78-0 | F (2), I (4) | 0.84 | 252.03 |
[4-Iodo-3-(trifluoromethyl)phenyl]methanol | 959632-19-0 | I (4), CF₃ (3) | N/A | 302.03 |
Key Observations :
- Iodine Position: The position of iodine significantly affects steric bulk and electronic properties.
- Fluorine Position : Fluorine at the 4-position (para to the hydroxymethyl group) increases electron-withdrawing effects, stabilizing the aromatic ring and modulating acidity of the alcohol group compared to meta- or ortho-fluorinated analogs .
- Diiodinated Analogs: Compounds like (4-Fluoro-2,6-diiodophenyl)methanol exhibit higher molecular weights and lower solubility in polar solvents due to increased halogen bulk .
Physicochemical Properties
Solubility and Polarity
- (4-Fluoro-3-iodophenyl)methanol is sparingly soluble in water but miscible with polar aprotic solvents (e.g., DMSO, DMF) due to its alcohol group .
- Analogs with multiple halogens (e.g., (4-Fluoro-2,6-diiodophenyl)methanol) show reduced solubility in ethanol and water, attributed to increased hydrophobicity .
Biological Activity
(4-Fluoro-3-iodophenyl)methanol is an organic compound notable for its unique combination of halogen substituents, specifically fluorine and iodine, on a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications as a pharmacophore.
Structure
The molecular formula of this compound is C7H6FIO, with a molecular weight of 236.03 g/mol. The structure features a hydroxymethyl group attached to a phenyl ring that bears both a fluorine and an iodine atom.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 4-fluorobenzaldehyde and 3-iodobenzyl alcohol.
- Reduction : The aldehyde group is reduced to an alcohol, forming the desired product.
- Purification : The crude product is purified through recrystallization or chromatography.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine and iodine can enhance the compound's lipophilicity and influence its pharmacokinetic properties, such as absorption and distribution within biological systems.
Research Findings
Recent studies have explored the compound's potential as an inhibitor of specific protein kinases, which are critical in various signaling pathways associated with cancer and other diseases. For instance, it has been investigated for its inhibitory effects on DYRK1A, CLK1, and CLK4 kinases.
Inhibitory Potency
The inhibitory potency of this compound against these kinases can be summarized as follows:
These values indicate that this compound demonstrates significant inhibitory activity, particularly against CLK1 and DYRK1A.
Case Studies
In one study focusing on the compound's anticancer properties, this compound was tested on glioblastoma cell lines, showing moderate antiproliferative effects with IC50 values between 33 μM and 46 μM. These findings suggest that while the compound exhibits some level of efficacy against cancer cells, further optimization may be necessary to enhance its potency .
Drug Development
The unique structural features of this compound make it a valuable candidate for drug development. Its ability to modulate kinase activity positions it as a potential lead compound in the design of new therapeutic agents targeting diseases linked to dysregulated kinase signaling pathways.
Future Directions
Ongoing research aims to further elucidate the structure-activity relationships (SAR) associated with this compound. By systematically modifying the substituents on the phenyl ring, researchers hope to enhance its selectivity and potency against specific biological targets.
Q & A
Q. How to assess environmental impacts of iodinated aromatic compounds during disposal?
- Methodological Answer :
- Biodegradation Assays : Use OECD 301F tests to measure microbial degradation rates.
- Ecotoxicology : Evaluate LC50/EC50 values in Daphnia magna or algae models.
- Advanced Oxidation : Test UV/H2O2 or ozonation for iodine mineralization. Frameworks from methanol fuel cell research emphasize lifecycle analysis for halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.